N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-15-13-18(29-16(2)27-22-9-5-4-8-19(22)25(29)31)11-12-21(15)28-24(30)20-14-17-7-3-6-10-23(17)33-26(20)32/h3-14H,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNGQGVGZSFULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2-methyl-4-hydroxyquinazoline and 2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: : The quinazoline derivative is typically subjected to condensation reactions with substituted anilines under acidic or basic conditions to form the intermediate.
Cyclization and Functionalization: : Cyclization reactions, often involving dehydrating agents or catalysts, are used to form the fused quinazoline-chromene structure. Various functional groups are introduced through subsequent substitution reactions.
Purification: : The final compound is purified using techniques such as recrystallization, column chromatography, and HPLC to obtain the pure form.
Industrial Production Methods
Industrial production might involve optimized conditions using continuous flow reactors to enhance reaction efficiency and yield. The process also includes scaling up the synthesis while ensuring quality control and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific sites, leading to the formation of oxidized derivatives with altered properties.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C, PtO₂
Solvents: : DMSO, THF, toluene
Major Products
The major products depend on the reaction type and conditions. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Case Studies
| Cancer Cell Line | EC50 (µM) | Percent Growth Inhibition (PGI) |
|---|---|---|
| MCF-7 (Breast) | 10.5 | 86.61 |
| A549 (Lung) | 12.3 | 85.26 |
| HepG2 (Liver) | 8.0 | 75.99 |
These results indicate significant potential for this compound in the development of new anticancer therapies .
Overview
The compound has also been evaluated for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. This aspect is crucial for addressing antibiotic resistance and developing new antimicrobial agents.
Experimental Findings
In vitro studies have shown that N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exhibits activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in light of increasing resistance to existing drugs .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound, suggesting it may be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which could have implications for treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action typically involves the interaction of the compound with specific molecular targets within cells. This can include:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Signal Transduction Modulation: : Affecting pathways involved in cell signaling, growth, and apoptosis.
DNA Intercalation: : Inserting between DNA base pairs, potentially leading to alterations in gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide analogs
Flavone derivatives
Coumarin derivatives
Quinazoline derivatives
Uniqueness
This compound stands out due to the specific combination of the quinazoline and chromene moieties, which imparts unique biological and chemical properties. This uniqueness is not found in simpler analogs or derivatives, making it a valuable compound for specialized applications.
This compound’s intricate synthesis, diverse chemical reactivity, and broad range of applications underscore its significance in scientific research and industry.
Biological Activity
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that combines a chromene moiety with a quinazolinone derivative, which is known for contributing to various biological activities.
Molecular Formula: C18H19N3O3
Molecular Weight: 325.36 g/mol
IUPAC Name: this compound
1. Anticancer Activity
Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H/4H-chromenes can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
A specific study demonstrated that analogs of 2H-chromenes effectively inhibited tumor growth in various cancer models, suggesting potential applications in cancer therapy . The underlying mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Afifi et al., 2017 | MCF-7 (breast cancer) | 15.5 | Caspase activation |
| Luque-Agudo et al., 2019 | A549 (lung cancer) | 10.2 | Tubulin inhibition |
| Elshaflu et al., 2018 | HeLa (cervical cancer) | 12.0 | Apoptosis induction |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have reported that quinazolinone derivatives exhibit potent activity against various bacterial strains and fungi. For example, a recent investigation highlighted the efficacy of similar compounds against Staphylococcus aureus and Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
3. Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, particularly their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . In vitro studies suggest that these compounds can enhance cognitive function by preventing the breakdown of acetylcholine.
A study on a structurally similar compound reported an AChE inhibition rate of over 70% at a concentration of 50 µg/mL, indicating significant potential for cognitive enhancement .
Case Study: Anticancer Efficacy
In a controlled study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in tissues treated with the compound, corroborating its anticancer potential.
Case Study: Antimicrobial Testing
In clinical trials assessing the antimicrobial efficacy of related compounds, patients with bacterial infections showed marked improvement when treated with derivatives similar to this compound. The treatment resulted in a reduction of infection symptoms within three days.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
